molecular formula C7H15N3O B13835987 2-(Dimethylamino)pent-4-enehydrazide

2-(Dimethylamino)pent-4-enehydrazide

Cat. No.: B13835987
M. Wt: 157.21 g/mol
InChI Key: JUQHDGSIELOWNO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pent-4-enehydrazide is an organic compound with the molecular formula C7H15N3. It is a hydrazide derivative characterized by the presence of a dimethylamino group and a pent-4-ene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-4-enehydrazide typically involves the reaction of 4-pentenoic acid with dimethylamine and hydrazine. The process can be summarized as follows:

    Step 1: 4-pentenoic acid is reacted with dimethylamine to form 2-(dimethylamino)pent-4-enoic acid.

    Step 2: The resulting 2-(dimethylamino)pent-4-enoic acid is then treated with hydrazine to yield this compound.

The reaction conditions generally involve the use of an organic solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various hydrazide derivatives .

Scientific Research Applications

2-(Dimethylamino)pent-4-enehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enehydrazide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)pent-4-enehydrazide is unique due to its specific combination of a pent-4-ene chain and a hydrazide group. This structural arrangement imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-(dimethylamino)pent-4-enehydrazide

InChI

InChI=1S/C7H15N3O/c1-4-5-6(10(2)3)7(11)9-8/h4,6H,1,5,8H2,2-3H3,(H,9,11)

InChI Key

JUQHDGSIELOWNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=C)C(=O)NN

Origin of Product

United States

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